![molecular formula C11H7ClN2OS B2719743 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile CAS No. 860648-95-9](/img/structure/B2719743.png)
3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile
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Description
“3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile” is a chemical compound that contains a thiazole ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The empirical formula of this compound is C11H7ClN2OS and it has a molecular weight of 250.7 .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The InChI code for the compound is 1S/C11H9ClNO2S/c12-11-13-5-10 (16-11)7-15-9-3-1-2-8 (4-9)6-14/h1-6,16H,7H2 .Physical And Chemical Properties Analysis
The compound is likely to be solid at room temperature . Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
- Researchers have synthesized related compounds, such as 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides, and screened them for antifungal activity . Investigating the antifungal potential of 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile could provide valuable insights for combating fungal infections.
- Quantitative Structure-Activity Relationship (QSAR) models have been developed for synthesized 3-(1,3-benzothiazol-2-yl) 2-phenyl derivatives. These models help predict their biological activities based on their chemical structures . Exploring the QSAR properties of our compound could aid in drug design and optimization.
- Thiazoles, including our compound, have diverse biological activities. Researchers have investigated their potential as therapeutic agents . Further studies could elucidate specific mechanisms and identify potential targets.
Antifungal Properties
QSAR Modeling
Medicinal Chemistry
properties
IUPAC Name |
3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2OS/c12-11-14-6-10(16-11)7-15-9-3-1-2-8(4-9)5-13/h1-4,6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMBCJLJVNLHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile |
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